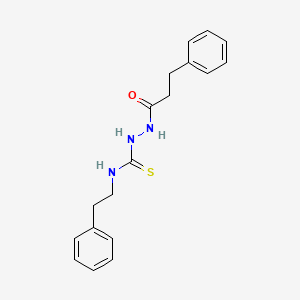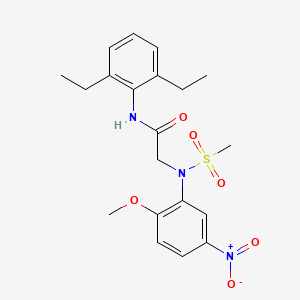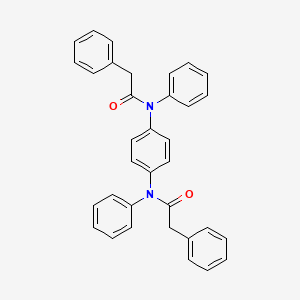
N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide, commonly known as PEPA, is a chemical compound with potential applications in scientific research. It is a hydrazine derivative that has been synthesized and studied for its biological activity.
作用机制
PEPA exerts its biological effects by modulating the activity of several signaling pathways. It has been reported to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. PEPA has also been shown to inhibit the NF-κB pathway, which is a major regulator of inflammation. In addition, PEPA has been reported to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
PEPA has been shown to have several biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. PEPA has also been shown to decrease the levels of reactive oxygen species and lipid peroxidation products. In addition, PEPA has been reported to increase the levels of glutathione, which is an important antioxidant molecule.
实验室实验的优点和局限性
PEPA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has been shown to have low toxicity and to be well-tolerated in animal studies. However, there are also some limitations to the use of PEPA in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions. Further studies are needed to elucidate its biological activity and potential therapeutic applications.
未来方向
PEPA has several potential future directions for scientific research. It could be further studied for its anti-inflammatory and anti-cancer effects, as well as its neuroprotective properties. It could also be investigated for its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. In addition, the development of novel derivatives of PEPA could lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion
PEPA is a hydrazine derivative that has potential applications in scientific research. Its synthesis method has been optimized for high yield and purity, and it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. Its mechanism of action involves the modulation of several signaling pathways, and it has several biochemical and physiological effects. While there are some limitations to its use in lab experiments, PEPA has several potential future directions for scientific research.
合成方法
PEPA can be synthesized by the reaction of 2-phenylethylamine with 3-phenylpropanoyl chloride in the presence of triethylamine. The resulting product is then treated with thiosemicarbazide to obtain the final compound. This synthesis method has been reported in several research articles and has been optimized for high yield and purity.
科学研究应用
PEPA has been studied for its potential use as a therapeutic agent in various diseases. It has been reported to have anti-inflammatory, anti-cancer, and neuroprotective effects. PEPA has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced damage.
属性
IUPAC Name |
1-(2-phenylethyl)-3-(3-phenylpropanoylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-17(12-11-15-7-3-1-4-8-15)20-21-18(23)19-14-13-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNANGQPCJQLGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NNC(=S)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-phenylethyl)-2-(3-phenylpropanoyl)hydrazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-ethoxyphenyl)-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5202815.png)
![2-(allylthio)-4-[(5-methyl-2-thienyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5202821.png)
![methyl 3-[(cyclooctylamino)carbonyl]-5-nitrobenzoate](/img/structure/B5202830.png)

![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-bromobenzamide](/img/structure/B5202841.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-(2-hydroxyethyl)-N-isopropyl-1,3-oxazole-4-carboxamide](/img/structure/B5202844.png)
![4-methyl-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5202853.png)
![diethyl [3-(3-ethylphenoxy)propyl]malonate](/img/structure/B5202859.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[2-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5202864.png)

![2-(4-{[5-(2-chlorophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5202872.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5202879.png)